Hydrogen-Bond Donor Count Reduction Relative to N-Methyl and Primary Amide Analogs
The N,N-dimethyl substitution on the benzamide of CAS 2279122-27-7 eliminates amide N–H hydrogen-bond donor (HBD) capacity, reducing the free base HBD count to 2 (both from the aminomethyl –NH₂ group) versus 3 HBD for the N-methyl analog (CAS 2279124-24-0; aminomethyl –NH₂ plus amide –NH–) and 4 HBD for the primary benzamide analog (CAS 2279123-49-6; aminomethyl –NH₂ plus amide –NH₂) [1]. This property is structurally inherent and verifiable from the molecular formulas. Lower HBD count is a key determinant of passive membrane permeability and CNS penetration potential per Lipinski's Rule of Five [2].
| Evidence Dimension | Hydrogen-bond donor count (free base) |
|---|---|
| Target Compound Data | 2 HBD (aminomethyl –NH₂ only) |
| Comparator Or Baseline | N-methyl analog (CAS 2279124-24-0): 3 HBD; Primary amide analog (CAS 2279123-49-6): 4 HBD |
| Quantified Difference | Δ = −1 HBD vs. N-methyl analog; Δ = −2 HBD vs. primary amide |
| Conditions | Free base form; structural inference from molecular composition (CymitQuimica and ChemDiv datasheets) |
Why This Matters
A reduction of 1–2 HBDs can substantially improve passive permeability and CNS exposure potential, making this compound a preferred choice when designing brain-penetrant or orally bioavailable candidates from the oxadiazole-benzamide series.
- [1] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
- [2] Tian, X. et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides. Int. J. Mol. Sci., 22(5), 2367. View Source
